molecular formula C25H30F3N5O6S B13709572 AFDye 430 Azide

AFDye 430 Azide

Cat. No.: B13709572
M. Wt: 585.6 g/mol
InChI Key: MWEJBBNFGSGSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AFDye 430 Azide is a water-soluble, green-fluorescent azide-activated probe. It is structurally identical to Alexa Fluor 430 and is used extensively in click chemistry applications. The compound is known for its high photostability and brightness, making it ideal for direct imaging of moderate to high abundance targets. It reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) and with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole .

Preparation Methods

The preparation of AFDye 430 Azide involves several key steps:

    Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of a fluorescent dye with an azide group. The reaction conditions often include the use of copper (II) sulfate pentahydrate and sodium ascorbate as reducing agents.

    Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands.

Chemical Reactions Analysis

AFDye 430 Azide undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of AFDye 430 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction is facilitated by copper (I) ions, which catalyze the formation of a triazole ring. The azide group in this compound interacts with the alkyne group, leading to the formation of a stable triazole product. This reaction is highly specific and efficient, making it ideal for labeling and detection applications .

Comparison with Similar Compounds

AFDye 430 Azide is compared with several similar compounds:

This compound stands out due to its high photostability, brightness, and versatility in various scientific applications.

Properties

Molecular Formula

C25H30F3N5O6S

Molecular Weight

585.6 g/mol

IUPAC Name

[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38)

InChI Key

MWEJBBNFGSGSAL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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